Ticlatone

Catalog No.
S545346
CAS No.
70-10-0
M.F
C7H4ClNOS
M. Wt
185.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ticlatone

CAS Number

70-10-0

Product Name

Ticlatone

IUPAC Name

6-chloro-1,2-benzothiazol-3-one

Molecular Formula

C7H4ClNOS

Molecular Weight

185.63 g/mol

InChI

InChI=1S/C7H4ClNOS/c8-4-1-2-5-6(3-4)11-9-7(5)10/h1-3H,(H,9,10)

InChI Key

POPOYOKQQAEISW-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)SNC2=O

solubility

Soluble in DMSO

Synonyms

FER 1443, FER-1443, Landromil, ticlatone, TIKLATON

Canonical SMILES

C1=CC2=C(C=C1Cl)SNC2=O

The exact mass of the compound Ticlatone is 184.9702 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. It belongs to the ontological category of benzothiazoles in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ticlatone, also known by its chemical name 6-chlorobenzo[d]isothiazol-3(2H)-one, is an organic compound belonging to the class of benzothiazoles. Its molecular formula is C₇H₄ClNOS, and it is characterized by a chlorine atom and a sulfur atom within its structure. Ticlatone is primarily recognized for its antifungal properties and has been utilized in various therapeutic applications, particularly in treating fungal infections.

The exact mechanism by which Ticlatone exerts its antifungal effect remains under investigation []. However, its chemical structure containing the thiazole ring might play a role in disrupting fungal cell processes [].

  • Information on Ticlatone's safety profile is limited.
  • As with most research chemicals, it's advisable to handle Ticlatone with appropriate personal protective equipment (PPE) in a well-ventilated laboratory due to its unknown toxicological properties [].

Future Research Directions

  • Further research is needed to elucidate the specific mechanism of Ticlatone's antifungal activity.
  • Studies on its synthesis, physical and chemical properties, and safety profile would be valuable for its potential use as a research tool.

Anti fungal Activity

  • In vitro studies have shown that Ticlatone exhibits antifungal activity against various fungal strains, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans [].
  • The exact mechanism by which Ticlatone exerts its antifungal effect is not fully understood, but research suggests it may disrupt fungal cell membranes [].

  • Oxidation: Under specific conditions, ticlatone can be oxidized to form various derivatives, which may enhance its biological activity or alter its pharmacological properties .
  • Nucleophilic Substitution: The presence of the chlorine atom allows for nucleophilic substitution reactions, which can modify the compound's structure for further applications .
  • Condensation Reactions: Ticlatone can participate in condensation reactions with other reagents to form larger molecular structures, potentially leading to novel compounds with diverse biological activities .

Ticlatone exhibits significant biological activity, primarily as an antifungal agent. It has shown efficacy against various fungal strains, making it a valuable compound in pharmaceutical formulations aimed at treating fungal infections. Research indicates that ticlatone interacts with cellular components of fungi, disrupting their growth and proliferation mechanisms . Additionally, it has demonstrated moderate activity against certain bacterial strains, suggesting potential broader antimicrobial properties.

The synthesis of ticlatone can be achieved through several methods:

  • Cyclization Reactions: One common method involves the cyclization of appropriate precursors containing both sulfur and nitrogen atoms to form the benzothiazole ring system characteristic of ticlatone.
  • Chlorination: Chlorination of suitable benzothiazole derivatives can introduce the chlorine atom into the ticlatone structure.
  • Refluxing with Acidic Catalysts: The use of acidic catalysts during reflux conditions can facilitate the formation of ticlatone from simpler organic compounds .

Ticlatone is primarily used in the following applications:

  • Antifungal Treatments: It is employed in formulations designed to combat fungal infections in both clinical and agricultural settings.
  • Research Tool: Due to its unique structure and biological activity, ticlatone serves as a valuable tool in biochemical research for studying fungal biology and drug interactions.
  • Potential Antimicrobial Agent: Ongoing studies are exploring its potential as a broader-spectrum antimicrobial agent beyond fungal infections .

Several compounds share structural or functional similarities with ticlatone. Here is a comparison highlighting its uniqueness:

Compound NameStructure TypePrimary UseUnique Features
BenzothiazoleBenzothiazole derivativeAntimicrobialBasic structure without chlorine
ClotrimazoleImidazole derivativeAntifungalBroader spectrum against fungi
ThiabendazoleBenzimidazole derivativeAntiparasiticPrimarily used against parasites
5-FluorouracilPyrimidine derivativeChemotherapyUsed in cancer treatment

Ticlatone's unique combination of a benzothiazole core with a chlorine substituent distinguishes it from these similar compounds, particularly in its targeted antifungal activity and potential for further modification through

Ticlatone, chemically designated as 6-chloro-1,2-benzisothiazol-3(2H)-one, emerged as a significant heterocyclic compound during mid-20th-century efforts to develop novel antifungal agents. Its synthesis was first documented in patent literature, with early methods involving the chlorination of 2-(methylthio)benzonitrile precursors in the presence of hydrochloric acid and chlorine gas. A pivotal advancement came with the development of one-pot synthesis protocols, which streamlined production by combining cyclization and halogenation steps. For example, EP0702008B1 detailed a method where 4-chloro-2-(methylthio)benzonitrile reacts with chlorine and sodium hydroxide to yield Ticlatone at 97% efficiency. These innovations underscored its industrial viability and positioned Ticlatone as a case study in optimizing heterocyclic synthesis.

The compound’s discovery was further propelled by structure-activity relationship (SAR) studies, which revealed that the chlorine substituent at the 6-position enhanced antifungal efficacy compared to non-halogenated analogs. This finding aligned with broader trends in medicinal chemistry, where halogenation became a key strategy for improving bioactivity in heterocyclic scaffolds.

Historical Applications in Scientific Research

Ticlatone’s primary historical application lies in its role as a broad-spectrum antifungal agent. Early in vitro studies demonstrated its effectiveness against Candida albicans and Aspergillus fumigatus, with researchers attributing its activity to the disruption of fungal cell membrane integrity. Unlike contemporaneous antifungals such as clotrimazole, Ticlatone’s mechanism involved thiol-group targeting, leading to enzyme inhibition and oxidative stress in microbial cells.

Beyond antifungal research, Ticlatone served as a model compound for exploring the biochemical interactions of isothiazolinones. Studies in the 1980s utilized its structure to investigate the role of the N–S bond in mediating electron-deficient sulfur reactions with cellular nucleophiles, a pathway critical to its biocidal properties. Additionally, its synthetic versatility made it a reference in methodological developments, such as microwave-assisted heterocyclic synthesis.

Nomenclature and Classification Systems

Ticlatone’s systematic nomenclature and classification reflect its structural and functional attributes:

Table 1: Nomenclature and Classification of Ticlatone

PropertyDescription
IUPAC Name6-Chloro-1,2-benzisothiazol-3(2H)-one
CAS Registry Number70-10-0
Molecular FormulaC₇H₄ClNOS
ClassificationBenzothiazole derivative; Isothiazolinone biocide
Functional GroupsChloro-substituted benzene, isothiazolone ring, lactam moiety

Classified under benzothiazoles, Ticlatone shares a fused benzene-thiazole core, while its isothiazolinone subgroup places it among biocides known for electrophilic sulfur reactivity. The compound’s inclusion in the D01AE08 ATC code further underscores its therapeutic categorization as a topical antifungal.

Position in Heterocyclic Chemistry Research

Ticlatone occupies a unique niche in heterocyclic chemistry due to its dual functionality: a chloro-aromatic system coupled with a strained isothiazolone ring. This combination has made it a subject of interest in several research domains:

  • Synthetic Methodologies:
    Ticlatone’s synthesis exemplifies advancements in one-pot reactions and halogenation techniques. For instance, CN103130738A demonstrated a high-yield route using o-chlorobenzonitrile and sodium hydrosulfide, achieving cyclization via chlorine-mediated oxidation. Such methods highlight the compound’s role in refining scalable heterocyclic synthesis.

  • Structural Insights:
    X-ray crystallography and 3D modeling (e.g., Figure 1) reveal that Ticlatone’s planar benzisothiazole ring and chlorine atom create a dipole moment conducive to intermolecular interactions, a feature exploited in co-crystal engineering.

  • Pharmacophore Development:
    Comparative studies with analogs like benzo[d]isothiazol-3-one (lacking chlorine) illustrate how substituents modulate bioactivity. Ticlatone’s chloro-group enhances electrophilicity, improving target binding in antifungal applications.

Table 2: Key Synthetic Routes for Ticlatone

MethodStarting MaterialYield (%)Key Reference
One-pot chlorination4-Chloro-2-(methylthio)benzonitrile97EP0702008B1
Oxidative cyclization2-(Methylthio)benzamide96EP0657438B1
Sulfide oxidationo-Chlorobenzonitrile85CN103130738A

Of Ticlatone

PropertyValueReference
Molecular FormulaC₇H₄ClNOS [1] [2]
Molecular Weight (g/mol)185.63 [1] [2]
Exact Mass (Da)184.9702126 [1] [2]
Melting Point (°C)270-273 [3]
XLogP3-AA1.9 [1] [2]
Hydrogen Bond Donor Count1 [1] [2]
Hydrogen Bond Acceptor Count2 [1] [2]
Topological Polar Surface Area (Ų)54.4 [1] [2]
Heavy Atom Count11 [1] [2]
Complexity187 [1] [2]

Solubility Profile and Partition Coefficients

The solubility characteristics of Ticlatone reflect its heterocyclic structure and chlorine substitution. In dimethyl sulfoxide, the compound exhibits solubility of 125 mg/mL (equivalent to 673.38 mM) under specific conditions requiring ultrasonic treatment and heating to 80°C [4]. This solubility profile indicates moderate polar solvent compatibility while suggesting limited aqueous solubility under ambient conditions.

The octanol-water partition coefficient (LogP) value of 1.9 positions Ticlatone in an intermediate lipophilicity range [1] [2]. For comparison, the unsubstituted benzisothiazolone (BIT) demonstrates a lower LogP of 0.7, while 5-chloro-2-methyl-4-isothiazolin-3-one (MCI) exhibits a LogP of 0.53 [5] [6]. This indicates that the chlorine substitution pattern and extended aromatic system in Ticlatone contribute to enhanced lipophilicity relative to simpler isothiazolone derivatives.

Table 2: Comparative Partition Coefficients of Isothiazolone Compounds

CompoundMolecular FormulaLogPWater SolubilityReference
TiclatoneC₇H₄ClNOS1.9Limited [1] [3]
Benzisothiazolone (BIT)C₇H₅NOS0.7938-1651 mg/L [5] [7]
5-Chloro-2-methyl-4-isothiazolin-3-oneC₄H₄ClNOS0.53High [6]

Spectroscopic Characteristics

Infrared Spectroscopy Analysis

The infrared spectrum of Ticlatone exhibits characteristic absorption bands reflecting its benzisothiazolone core structure. Based on related benzisothiazolone compounds and theoretical predictions, the compound displays a distinctive N-H stretching vibration at approximately 3457 cm⁻¹ [8]. The carbonyl functionality produces a characteristic C=O stretch at 1652 cm⁻¹, which appears at lower frequency than typical amides due to conjugation within the heterocyclic system [8].

Additional diagnostic peaks include N-H bending vibrations at 1443 cm⁻¹ and C-O stretching modes at 1148 cm⁻¹ [8]. The heterocyclic sulfur-containing system contributes characteristic C-S stretching vibrations in the 750-600 cm⁻¹ region [8]. These spectroscopic features provide definitive identification markers for Ticlatone and enable differentiation from related heterocyclic compounds.

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance analysis reveals the distinctive chemical environment of protons and carbons within the Ticlatone structure. The aromatic protons appear in the characteristic aromatic region between 7.5-8.0 ppm, with the C-5 proton particularly deshielded due to its proximity to the sulfur atom, appearing around 6.5-7.0 ppm [9] [10]. The exchangeable N-H proton typically resonates in the 8.5-9.0 ppm region, though this signal may exhibit broadening due to rapid exchange processes [9].

¹³C NMR spectroscopy provides complementary structural information, with the carbonyl carbon appearing in the characteristic 150-180 ppm region [9]. The aromatic carbons exhibit chemical shifts consistent with chlorine substitution patterns, while the heterocyclic carbons demonstrate characteristic chemical shifts reflecting the electronic environment of the isothiazolone ring system.

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of Ticlatone reveals characteristic fragmentation patterns consistent with isothiazolone derivatives. The molecular ion peak appears at m/z 185, corresponding to the molecular weight [11] [12]. Common fragmentation pathways include the loss of chlorine (M-35) yielding a peak at m/z 150, and sequential loss of the ClNO fragment (M-63) producing a characteristic peak at m/z 122 [11] [12].

These fragmentation patterns align with established mechanisms for benzisothiazolone compounds, where initial bond cleavage typically occurs at the N-S bond, followed by rearrangement and further fragmentation [12] [13]. The base peak typically corresponds to the most stable fragment ion formed through these sequential processes.

Table 3: Predicted Spectroscopic Characteristics of Ticlatone

Spectroscopic MethodPeak/SignalAssignmentNotes
IR Spectroscopy3457 cm⁻¹N-H stretchingPrimary amide characteristic
IR Spectroscopy1652 cm⁻¹C=O stretchingConjugated lactam
IR Spectroscopy750-600 cm⁻¹C-S stretchingHeterocyclic system
¹H NMR7.5-8.0 ppmAromatic C-HBenzene ring protons
¹³C NMR150-180 ppmCarbonyl carbonC=O region
MS185 m/zMolecular ion[M]⁺
MS150 m/zM-35Loss of Cl

Thermodynamic Properties and Stability

Ticlatone demonstrates notable thermal stability characteristics with a melting point of 270-273°C [3], indicating significant intermolecular forces and crystalline stability. This elevated melting point compared to simpler isothiazolone derivatives reflects the extended conjugated system and chlorine substitution effects.

The thermal stability profile indicates that Ticlatone remains stable below 40°C under typical storage conditions [6] [14]. However, at temperatures exceeding 50°C, the compound may undergo violent decomposition with evolution of toxic gases including hydrogen chloride, nitrogen oxides, and sulfur oxides [14]. This thermal behavior necessitates careful temperature control during handling and storage.

The pH stability profile demonstrates optimal stability in the pH range 4-8 [6] [15]. Under alkaline conditions (pH >8), hydrolytic degradation accelerates significantly, with half-life values decreasing from approximately 46 days at pH 8.5 to less than 2 hours at pH 9.6 at elevated temperatures [6]. This pH-dependent stability pattern is characteristic of isothiazolone compounds and reflects the susceptibility of the N-S bond to nucleophilic attack under basic conditions.

Table 4: Thermodynamic Properties and Stability Data

PropertyValueReferenceNotes
Melting Point270-273°C [3]High thermal stability
Thermal StabilityStable <40°C [6] [14]Decomposes >50°C
pH StabilityOptimal 4-8 [6] [15]Degrades rapidly >pH 9
Hydrolysis Half-life46 days (pH 8.5, 25°C) [6]Temperature dependent
Vapor PressureVery low [7]Minimal volatility

Reactivity Patterns and Chemical Behavior

Ticlatone exhibits characteristic reactivity patterns consistent with benzisothiazolone derivatives, particularly toward nucleophilic species. The compound demonstrates high reactivity toward thiols and moderate reactivity toward other nucleophiles such as amines [6] [16]. This reactivity profile reflects the electrophilic nature of the carbonyl carbon and the susceptibility of the N-S bond to nucleophilic attack.

Hydrolytic reactions represent a primary degradation pathway, with the rate strongly dependent on pH and temperature [6] [15]. Under alkaline conditions, the N-S bond undergoes cleavage, leading to ring-opening and formation of acyclic degradation products. This hydrolytic susceptibility increases dramatically with rising pH, following first-order kinetics with respect to hydroxide ion concentration [6].

The compound shows potential for metal chelation through its sulfur and nitrogen atoms, though this interaction has not been extensively characterized [16]. Photolytic degradation under UV irradiation represents another degradation pathway, with the N-S bond serving as the primary site of photochemical cleavage [6].

Oxidative reactivity appears limited under normal conditions, though strong oxidizing agents may attack the sulfur atom to form sulfoxide or sulfone derivatives [16]. The chlorine substitution enhances the compound's electrophilic character while potentially providing sites for substitution reactions under appropriate conditions.

Table 5: Chemical Reactivity Patterns of Ticlatone

Reaction TypeTarget SiteReactivityProductsConditions
Nucleophilic AttackCarbonyl carbonModerateSubstituted derivativesBasic conditions
HydrolysisN-S bondpH dependentRing-opened productspH >8, elevated T
Thiol ReactionVarious sitesHighThiol adductsAqueous/organic
UV PhotolysisN-S bondModerateDegradation productsUV irradiation
Metal ChelationS and N atomsPossibleMetal complexesMetal ion presence

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

184.9702126 g/mol

Monoisotopic Mass

184.9702126 g/mol

Heavy Atom Count

11

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

BHW384Q9GI

ATC Code

D - Dermatologicals
D01 - Antifungals for dermatological use
D01A - Antifungals for topical use
D01AE - Other antifungals for topical use
D01AE08 - Ticlatone

Other CAS

70-10-0

Wikipedia

Ticlatone

Dates

Last modified: 08-15-2023
1: Lundell E. [Clinical studies on landromil (tiklaton) in treatment of mycoses]. Mykosen. 1971 Nov 1;14(11):531-3. German. PubMed PMID: 5128430.
2: Kapitan M, Beltran A, Beretta M, Mut F. Left ventricular functional parameters by gated SPECT myocardial perfusion imaging in a Latin American country. J Nucl Cardiol. 2018 Apr;25(2):652-660. doi: 10.1007/s12350-017-0788-0. Epub 2017 Feb 2. PubMed PMID: 28155191.

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